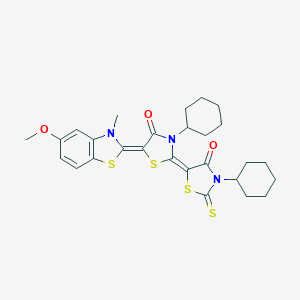
(2Z,5Z)-3,3'-DICYCLOHEXYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2'-THIOXO-2,5'-BI-1,3-THIAZOLIDINE-4,4'-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z,5Z)-3,3'-DICYCLOHEXYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2'-THIOXO-2,5'-BI-1,3-THIAZOLIDINE-4,4'-DIONE is a complex organic molecule characterized by multiple thiazolidinone and benzothiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of cyclohexylamine with a benzothiazole derivative, followed by cyclization and thiazolidinone formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and thiazolidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone and benzothiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (5Z)-3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene
- 3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-3,3'-DICYCLOHEXYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-2'-THIOXO-2,5'-BI-1,3-THIAZOLIDINE-4,4'-DIONE lies in its dual thiazolidinone and benzothiazole rings, which provide a versatile framework for various chemical modifications and applications. This dual-ring structure is not commonly found in similar compounds, making it a unique candidate for further research and development.
特性
分子式 |
C27H31N3O3S4 |
|---|---|
分子量 |
573.8g/mol |
IUPAC名 |
(2Z,5Z)-3-cyclohexyl-2-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H31N3O3S4/c1-28-19-15-18(33-2)13-14-20(19)35-25(28)21-23(31)29(16-9-5-3-6-10-16)26(36-21)22-24(32)30(27(34)37-22)17-11-7-4-8-12-17/h13-17H,3-12H2,1-2H3/b25-21-,26-22- |
InChIキー |
HCRLSXWCHMUUFW-ORFRIDJFSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)C5CCCCC5)S3)C6CCCCC6 |
異性体SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)C5CCCCC5)/S3)C6CCCCC6 |
正規SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)C5CCCCC5)S3)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)

![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)
![2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389104.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389106.png)
![2-(2-[(3-chlorophenyl)imino]-4-(4-cyclohexylphenyl)-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389108.png)
![3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(2-METHYLPROPYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389109.png)

![4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE](/img/structure/B389113.png)



